POLYAMINOPROPYL BIGUANIDE

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

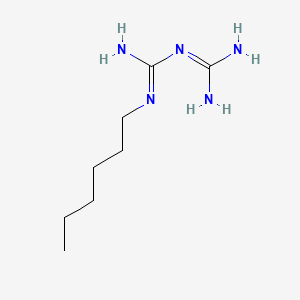

1-(diaminomethylidene)-2-hexylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N5/c1-2-3-4-5-6-12-8(11)13-7(9)10/h2-6H2,1H3,(H6,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZJLPXFVQHDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873856 | |

| Record name | N-Hexylimidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28757-47-3, 24717-31-5, 133029-32-0 | |

| Record name | Polihexanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Hexylimidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(iminocarbonimidoyliminocarbonimidoylimino-1,6-hexanediyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polihexanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ambiguous Identity of Polyaminopropyl Biguanide: A Technical Elucidation

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the prevalent and significant confusion surrounding the chemical identity of Polyaminopropyl Biguanide (PAPB). It is critically important for researchers and professionals in drug development and cosmetic science to be aware that the International Nomenclature of Cosmetic Ingredients (INCI) name "this compound" is widely and erroneously used to identify a different chemical entity: Polyhexamethylene Biguanide (PHMB). This document will delineate the precise chemical structures of both compounds, present their comparative biological activities, and provide detailed experimental context.

Delineating the Chemical Structures: PAPB vs. PHMB

The core of the nomenclature issue lies in the length of the alkyl chain linking the biguanide functional groups. True this compound (PAPB) features a propyl (three-carbon) linker, whereas Polyhexamethylene Biguanide (PHMB) incorporates a hexamethylene (six-carbon) linker. This seemingly minor structural difference has profound implications for their respective biological activities.[1][2]

This compound (PAPB) is a polymer composed of repeating biguanide units connected by propyl chains.[3] Its chemical formula is (C5H11N5)n.[3]

Polyhexamethylene Biguanide (PHMB) , often sold under the INCI name this compound, is a polymer with repeating biguanide units linked by hexamethylene chains.[1] It is typically supplied as a hydrochloride salt, and its chemical formula is (C8H18N5Cl)n.[4]

The following diagram illustrates the structural distinction between the repeating units of these two polymers.

Physicochemical Properties of Polyhexamethylene Biguanide (PHMB)

Due to its widespread use as a biocide and preservative, the physicochemical properties of PHMB have been more extensively characterized.

| Property | Value | Reference(s) |

| Appearance | Off-white to pale yellow solid/powder | [5] |

| Molecular Formula | (C8H17N5)n · xHCl | [6] |

| Average Degree of Polymerization (n) | 12-16 | [7] |

| Weight-Averaged Molecular Weight (Mw) | 2,639 g/mol | [8] |

| Number-Averaged Molecular Weight (Mn) | 1,429 g/mol | [8] |

| Solubility in Water (25°C) | 41% w/w | [5] |

| log Kow (Octanol-Water Partition Coefficient) | -2.3 at 25°C, pH 7.4 | [5] |

| Decomposition Temperature | 205-210 °C | [5] |

Comparative Biological Activity: A Tale of Two Polymers

The structural variance between PAPB and PHMB results in a significant disparity in their biological efficacy.

Antimicrobial Efficacy

PHMB exhibits potent, broad-spectrum antimicrobial activity, which is the primary reason for its extensive use. In contrast, PAPB shows markedly lower antibacterial efficacy.

| Organism | PHMB Minimum Bactericidal Concentration (MBC) (mg/L) | PAPB Minimum Bactericidal Concentration (MBC) (mg/L) | Reference(s) |

| Staphylococcus aureus | 10 - 50 | > 5000 | [9][10] |

| Escherichia coli | 50 - 100 | > 5000 | [9][10] |

| Pseudomonas aeruginosa | 100 - 500 | > 5000 | [9][10] |

Cytotoxicity

A critical consideration for any compound intended for use in products that come into contact with the human body is its cytotoxicity. Here again, the two polymers diverge significantly.

| Cell Line | PHMB Cytotoxicity (IC50 in mg/L) | PAPB Cytotoxicity (IC50 in mg/L) | Reference(s) |

| Human Keratinocytes (HaCaT) | 10 - 50 | > 1000 | [9][10] |

| Murine Fibroblasts (L929) | 10 - 50 | > 1000 | [9][10] |

Mechanism of Action of PHMB

The antimicrobial action of PHMB is a multi-step process targeting the bacterial cell. This mechanism is a key area of research for understanding its efficacy and for the development of new antimicrobial agents.

The initial interaction involves the electrostatic attraction between the cationic biguanide groups of PHMB and the anionic components of the bacterial cell membrane, such as phospholipids and teichoic acids.[6][11] This is followed by the insertion of the hydrophobic hexamethylene spacers into the lipid bilayer, leading to a loss of membrane integrity and increased permeability.[11] Subsequently, PHMB can translocate into the cytoplasm and interact with nucleic acids, leading to the inhibition of essential cellular processes and ultimately, cell death.[4][12]

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, it is imperative to adhere to established experimental protocols.

Synthesis of Polyhexamethylene Biguanide (PHMB)

A common laboratory-scale synthesis of PHMB involves the polycondensation of hexamethylenediamine and sodium dicyanamide.

Materials:

-

Hexamethylenediamine dihydrochloride

-

Sodium dicyanamide

-

Reaction vessel with overhead stirrer and nitrogen inlet

-

Heating mantle

Procedure:

-

Equimolar amounts of hexamethylenediamine dihydrochloride and sodium dicyanamide are added to the reaction vessel.

-

The mixture is heated to 160-170°C under a nitrogen atmosphere with constant stirring.

-

The reaction is allowed to proceed for approximately 15 hours.

-

The reaction vessel is then cooled to room temperature, yielding the solid PHMB polymer.

In Vitro Cytotoxicity Testing (ISO 10993-5)

The assessment of cytotoxicity is a critical step in the biocompatibility evaluation of materials. The ISO 10993-5 standard outlines several methods for this purpose.[13][14]

Brief Protocol (Extract Test Method):

-

Preparation of Material Extracts: The test material (PHMB) is incubated in cell culture medium at a specified surface area or mass to volume ratio (e.g., 3 cm²/mL or 0.2 g/mL) for a defined period (e.g., 24 hours at 37°C) to create an extract.

-

Cell Culture: A suitable cell line, such as L929 mouse fibroblasts or HaCaT human keratinocytes, is seeded in microplates and cultured until they reach a sub-confluent monolayer.

-

Exposure: The culture medium is removed from the cells and replaced with the material extract. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.

-

Incubation: The cells are incubated with the extracts for a specified duration (e.g., 24-72 hours).

-

Assessment of Viability: Cell viability is quantified using a validated assay. For example, the MTT assay measures the metabolic activity of viable cells, which is proportional to the amount of purple formazan produced. The absorbance is read using a microplate reader.

-

Data Analysis: The viability of the test sample-treated cells is expressed as a percentage of the negative control. A reduction in viability below 70% is generally considered a cytotoxic effect.[14]

Antimicrobial Efficacy Testing (Minimum Bactericidal Concentration)

Determining the Minimum Bactericidal Concentration (MBC) is a fundamental method to assess the antimicrobial potency of a substance.

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth.

-

Serial Dilutions: Serial dilutions of the test compound (PHMB or PAPB) are prepared in the broth.

-

Inoculation: Each dilution is inoculated with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The inoculated tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Subculturing: Following incubation, a small aliquot from each tube that shows no visible growth is subcultured onto an agar plate.

-

Determination of MBC: The plates are incubated, and the MBC is determined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion

The misidentification of Polyhexamethylene Biguanide (PHMB) as this compound (PAPB) in commercial and, to some extent, academic contexts presents a significant risk of misinterpretation of scientific data. The difference in a single methylene unit in the polymer backbone drastically alters the biological properties, with PHMB being a potent antimicrobial agent with notable cytotoxicity, while PAPB is largely inactive in both respects. It is imperative for the scientific community to use precise chemical nomenclature to ensure clarity, accuracy, and the safe application of these polymers. This guide provides the foundational chemical and biological data to aid researchers in making this critical distinction.

References

- 1. nhiso.com [nhiso.com]

- 2. eajournals.org [eajournals.org]

- 3. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]

- 4. biorxiv.org [biorxiv.org]

- 5. Polihexanide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro inflammatory effects of polyhexamethylene biguanide through NF-κB activation in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of this compound and polyhexamethylene biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Insights into the Polyhexamethylene Biguanide (PHMB) Mechanism of Action on Bacterial Membrane and DNA: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. namsa.com [namsa.com]

- 14. Biocompatibility assessment of MD (ISO/TR 10993-55:2023) - efor-group [efor-group.com]

A Technical Guide to the Synthesis and Purification of High-Purity Polyaminopropyl Biguanide (PHMB)

This guide provides an in-depth overview of the synthesis and purification methods for high-purity Polyaminopropyl Biguanide, a broad-spectrum antiseptic and disinfectant. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Nomenclature Clarification: PAPB vs. PHMB

It is critical to address a common point of confusion in the nomenclature. The cosmetic ingredient name, this compound (PAPB), as listed in the International Nomenclature of Cosmetic Ingredients (INCI), almost exclusively refers to the chemical polyhexamethylene biguanide (PHMB) or its hydrochloride salt.[1][2][3] The actual PAPB, which has a propyl (three-carbon) linker, is a different polymer with significantly lower antimicrobial efficacy and is not the substance typically used in commercial applications.[3] This guide will focus on the synthesis and purification of PHMB, the commercially relevant polymer referred to as this compound in cosmetic and industrial contexts.

Synthesis of this compound (PHMB)

The primary industrial method for manufacturing PHMB is through the polycondensation of a hexamethylenediamine source with a cyanoguanidine derivative.[1][2][4] Several variations of this process exist, primarily differing in the choice of monomers and reaction conditions (i.e., solution vs. melt polymerization).

2.1 Core Reaction

The synthesis involves two main routes based on the starting materials:

-

Route 1: Polycondensation of hexamethylenediamine dihydrochloride (HmDA·2HCl) and sodium dicyanamide (NaCN₂).

-

Route 2: Polycondensation of hexamethylenediamine dihydrochloride (HmDA·2HCl) and 1,6-bis(cyanoguanidino)hexane (BCGH).

A common and direct method is the reaction between hexamethylenediamine and sodium dicyanamide.[1][4] The polymerization process results in a polydisperse mixture of polymeric biguanides with varying chain lengths and different end-groups, including amine, guanidine, or cyanoguanidine.[4]

Purification of PHMB

Achieving high purity is essential for applications in cosmetics and wound care. The crude product from polymerization contains unreacted monomers, side-products, and inorganic salts like sodium chloride or ammonium chloride, which must be removed.

3.1 Purification Strategy

A multi-step purification process is typically employed:

-

Dissolution & Filtration: The crude solid is dissolved in purified water. Insoluble byproducts, such as ammonium chloride, can be removed by filtration.

-

Solvent Extraction: If the reaction is carried out in a high-boiling organic solvent, an aqueous solution of the crude product can be washed with an immiscible organic solvent to remove residual synthesis solvent. One patent describes a process of dissolving the polymer in water, allowing an organic layer to separate, and then using azeotropic distillation to remove trace organic solvents from the aqueous solution.[5]

-

Precipitation: The polymer can be precipitated from the aqueous solution by adding a salt, such as sodium chloride, which reduces its solubility.[5] Alternatively, adding a miscible non-solvent (like a short-chain alcohol) can induce precipitation.

-

Washing & Drying: The precipitated polymer is washed to remove residual impurities and then dried under vacuum to yield the final high-purity solid product. A purity of over 94.2% for the solid hydrochloride salt has been reported.[1]

Quantitative Data

The quality of PHMB is defined by its purity, molecular weight distribution, and impurity profile.

Table 1: Physical and Chemical Properties of PHMB

| Property | Value | Reference |

|---|---|---|

| Appearance | Off-white to pale yellow powder/solid | [6] |

| Purity (Neat Solid) | > 94.2% | [1] |

| Molecular Weight (Avg.) | 2670 – 4216 Da (Weight Average) | [6] |

| Formulation | Often supplied as a ~20% aqueous solution | [1][4] |

| Solubility | Highly water-soluble | [4] |

| Decomposition Temp. | 205 – 210 °C |[6] |

Table 2: Impurity Profile of Technical Grade PHMB

| Impurity Category | Substance | Concentration Range (ppm, w/w) | Reference |

|---|---|---|---|

| Heavy Metals | Cadmium (Cd) | < 0.25 | [1][6] |

| Chromium (Cr) | < 0.25 – 0.7 | [1][6] | |

| Lead (Pb) | < 2 | [1][6] | |

| Arsenic (As) | < 2 | [1][6] | |

| Mercury (Hg) | < 0.2 | [1][6] | |

| Iron (Fe) | 14 – 40 | [1][6] | |

| Zinc (Zn) | 370 – 540 | [1][6] | |

| Organic Impurities | N-(6-aminohexyl)-N'-(6-guanidinohexyl)guanidine | Not specified | [1][6] |

| N-cyano-N'-(6-N-cyanoaminohexyl)guanidine | Not specified | [1][6] |

| | N-cyano-N'-(6-aminohexyl)guanidine | Not specified |[1][6] |

Experimental Protocols

The following are generalized protocols based on established synthesis routes. Researchers should optimize conditions for their specific equipment and purity requirements.

5.1 Protocol: Synthesis via Melt Polycondensation

This protocol is based on the reaction of hexamethylenediamine dihydrochloride and 1,6-bis(cyanoguanidino)hexane, which avoids the use of solvents.

-

Reactant Preparation: Combine 1,6-bis(cyanoguanidino)hexane and hexamethylenediamine dihydrochloride in a molar ratio of approximately 1:1 in a glass reactor equipped with a mechanical stirrer and a nitrogen inlet/outlet.

-

Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to remove oxygen.

-

Heating & Polymerization: Heat the mixture under a slow stream of nitrogen. Increase the temperature gradually to 160-180°C. The solid reactants will melt and form a viscous liquid.

-

Reaction Monitoring: Continue stirring at this temperature for 3-5 hours. The viscosity of the mixture will increase as polymerization proceeds. The reaction releases ammonia, which can be vented through a scrubber.

-

Cooling & Isolation: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. The resulting product will be a glassy, solid crude PHMB.

-

Grinding: Grind the crude solid into a fine powder to facilitate purification.

5.2 Protocol: Purification of Crude PHMB

-

Dissolution: Dissolve the powdered crude PHMB in deionized water at a concentration of 25-30% (w/v) with gentle heating (40-50°C) and stirring.

-

Filtration: Filter the solution through a fine filter (e.g., a Buchner funnel with filter paper) to remove any insoluble impurities.

-

Precipitation: While stirring the filtrate, slowly add a saturated sodium chloride solution. PHMB hydrochloride will precipitate out of the solution. Continue adding the salt solution until no further precipitation is observed.

-

Isolation: Collect the white precipitate by vacuum filtration.

-

Washing: Wash the filter cake sequentially with a small amount of cold 5% NaCl solution to remove co-precipitated impurities, followed by a wash with cold ethanol or acetone to remove residual water and salt.

-

Drying: Dry the purified PHMB hydrochloride in a vacuum oven at 50-60°C until a constant weight is achieved. The final product should be a fine, white, high-purity powder.

5.3 Protocol: Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to quantify PHMB and assess its purity.

-

Sample Preparation: Prepare a standard solution of PHMB reference material and a solution of the synthesized sample in the mobile phase. Samples may require ultrasonic extraction and centrifugation.[7]

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions. The purity of the synthesized PHMB can be determined by comparing the peak area of the sample to that of the standard. The method should demonstrate good linearity, with correlation coefficients typically >0.999.[7]

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: General workflow for the synthesis of PHMB.

References

- 1. cir-safety.org [cir-safety.org]

- 2. cir-safety.org [cir-safety.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. CN103396546A - Method for preparing polyhexamethylene biguanidine hydrochloride by suspension polymerization - Google Patents [patents.google.com]

- 6. health.ec.europa.eu [health.ec.europa.eu]

- 7. Determination of this compound in cosmetics by high performance liquid chromatography [sjpm.org.cn]

- 8. Determination of this compound in cosmetics by high performance liquid chromatography | Shanghai Journal of Preventive Medicine;(12): 349-354, 2021. | WPRIM [pesquisa.bvsalud.org]

Spectroscopic Characterization of Polyaminopropyl Biguanide (PAPB): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of Polyaminopropyl Biguanide (PAPB), a polymer with applications as a disinfectant and preservative. Due to a notable scarcity of direct and comprehensive spectroscopic data for PAPB in peer-reviewed literature, this guide leverages data from its close structural analog, Polyhexamethylene Biguanide (PHMB), and fundamental principles of spectroscopy to present an inferred but chemically sound analysis. This document is intended to serve as a robust reference for researchers and professionals involved in the analysis, formulation, and quality control of products containing PAPB.

Introduction to this compound (PAPB)

This compound (PAPB) is a cationic polymer characterized by repeating biguanide units linked by propyl chains.[1] Its chemical formula is (C5H11N5)n.[1][2] PAPB is a structural analog of the more extensively studied Polyhexamethylene Biguanide (PHMB), the key difference being the length of the alkyl spacer between the biguanide moieties (three methylene units in PAPB versus six in PHMB).[1][3] This structural similarity suggests that their spectroscopic characteristics will be comparable, though not identical.

A significant challenge in the study of PAPB is the frequent misidentification in commercial and cosmetic ingredient databases, where the name "this compound" has been incorrectly associated with PHMB.[1][4] This guide aims to clarify the distinct nature of PAPB and provide a foundational understanding of its spectroscopic signature.

Below is a diagram illustrating the chemical structure of the PAPB repeating unit.

Caption: Chemical structure of the this compound (PAPB) repeating unit.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of PAPB is expected to be dominated by vibrations of the amine, imine, and alkyl groups that constitute its polymeric backbone.

Predicted FT-IR Spectral Data for PAPB

The following table summarizes the expected characteristic infrared absorption bands for PAPB, with assignments based on the known functional groups and supported by published data for PHMB.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300 | Strong, Broad | N-H Stretching | Amine (NH, NH₂) |

| ~2930 | Medium | C-H Stretching | Alkyl (CH₂) |

| ~1630 | Strong | C=N Stretching | Biguanide |

| ~1540 | Strong | N-H Bending | Amine (NH₂) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy of PAPB

ATR-FT-IR is a convenient technique for analyzing polymers in solid or liquid form with minimal sample preparation.

Objective: To obtain the FT-IR spectrum of a PAPB sample.

Materials and Equipment:

-

PAPB sample (solid powder or aqueous solution)

-

FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Isopropanol or other suitable solvent for cleaning

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.

-

Collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

For solid PAPB: Place a small amount of the powder onto the center of the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

For aqueous PAPB solution: Apply a drop of the solution to the ATR crystal and allow the solvent to evaporate, leaving a thin film of the polymer on the crystal. Then, apply the pressure clamp.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes after the analysis.

-

The following diagram illustrates the experimental workflow for ATR-FT-IR analysis.

Caption: Workflow for ATR-FT-IR spectroscopic analysis of PAPB.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

Predicted ¹H NMR Spectral Data for PAPB

The ¹H NMR spectrum of PAPB is expected to show signals corresponding to the protons of the propyl chain and the amine groups. Due to the polymeric nature and potential for proton exchange with the solvent, the N-H signals may be broad. The chemical shifts are predicted based on the structure and data from similar compounds.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.2 | Triplet | -CH₂-NH- (adjacent to NH) |

| ~1.7 | Multiplet | -CH₂-CH₂-CH₂- (central methylene) |

| Broad Signal | Singlet (broad) | -NH-, -NH₂ |

Predicted ¹³C NMR Spectral Data for PAPB

The ¹³C NMR spectrum will provide information on the carbon skeleton of the PAPB polymer.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~160 | C=N (Biguanide) |

| ~40 | -CH₂-NH- |

| ~30 | -CH₂-CH₂-CH₂- |

Experimental Protocol: ¹H NMR Spectroscopy of PAPB

Objective: To obtain a high-resolution ¹H NMR spectrum of PAPB.

Materials and Equipment:

-

PAPB sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Pipettes

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the PAPB sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. D₂O is a good starting point for this water-soluble polymer.

-

Vortex or gently shake the vial to ensure complete dissolution.

-

Transfer the solution to an NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Spectrum Acquisition:

-

Acquire the ¹H NMR spectrum. A standard pulse sequence (e.g., zg30) is typically used.

-

The number of scans will depend on the sample concentration; 16 to 64 scans are usually sufficient.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., HDO at ~4.79 ppm in D₂O).

-

Integrate the signals to determine the relative number of protons.

-

The logical relationship for NMR data acquisition and analysis is presented below.

Caption: Logical flow for NMR spectroscopic characterization of PAPB.

Summary and Conclusion

The spectroscopic characterization of this compound is crucial for its identification, quality control, and formulation development. While direct experimental data for PAPB is limited, a reliable spectroscopic profile can be inferred from its known chemical structure and comparison with its close analog, PHMB.

-

FT-IR spectroscopy is expected to show characteristic strong bands for N-H stretching and bending, as well as C=N stretching, confirming the presence of the biguanide and amine functionalities.

-

NMR spectroscopy (¹H and ¹³C) will be instrumental in confirming the propyl linkage and the overall structure of the polymer repeating unit.

The experimental protocols provided in this guide offer a standardized approach to obtaining high-quality spectroscopic data for PAPB. It is recommended that researchers performing these analyses also acquire spectra for a certified PHMB standard for comparative purposes, which will aid in the definitive assignment of the spectral features of PAPB. Further research dedicated to the complete spectroscopic elucidation of PAPB is encouraged to fill the current knowledge gap in the scientific literature.

References

Unraveling the Thermal Degradation of Polyaminopropyl Biguanide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Thermal Stability and Decomposition Profile of Polyaminopropyl Biguanide.

Executive Summary

This compound (PAPB), a widely utilized biocide and preservative, exhibits a multi-stage thermal degradation profile. This technical guide provides a comprehensive overview of its thermal stability, decomposition temperatures, and potential degradation byproducts. It is crucial to note a prevalent ambiguity in nomenclature: in the cosmetics and biocides industries, the INCI name "this compound" almost exclusively refers to Polyhexamethylene Biguanide (PHMB), a polymer with a hexamethylene linker. The true this compound, with a propyl linker, is a chemically distinct substance with different properties. This guide focuses on the thermal degradation of PHMB, the commercially relevant substance often labeled as PAPB.

Thermal analysis reveals that the degradation of PHMB is a multi-step process, commencing with the loss of adsorbed water, followed by the decomposition of the biguanide functional groups, and culminating in the carbonization of the polymer backbone. Understanding this thermal behavior is paramount for defining storage conditions, assessing shelf-life, and ensuring product safety and efficacy in various formulations. This document synthesizes available quantitative data, details experimental methodologies, and provides visual representations of the degradation pathway and analytical workflows to support research and development efforts.

Thermal Degradation Profile

The thermal decomposition of this compound (as PHMB) has been characterized primarily through thermogravimetric analysis (TGA). The degradation occurs in several distinct stages as the temperature increases.

Decomposition Temperatures and Events

The onset of significant thermal decomposition for PHMB is reported to be in the range of 205–210 °C, at which the substance decomposes without melting[1][2]. More detailed analysis using TGA under an inert atmosphere reveals a more nuanced, multi-stage degradation process.

Table 1: Summary of Thermal Degradation Events for PHMB via Thermogravimetric Analysis (TGA)

| Temperature Range (°C) | Peak Temperature (°C) | Mass Loss Event | Reference |

|---|---|---|---|

| Up to ~147 | - | Loss of adsorbed water (~5.5% mass loss) | [1] |

| ~200 - 210 | - | Onset of thermal decomposition | |

| - | ~240 | Loss of guanidine chain ends | |

| - | ~263 | Loss of guanidine from chain ends | [1] |

| - | ~360 | Degradation of guanidine from broken biguanide groups | |

| - | ~364 | Loss of guanidine and chloride from broken biguanide groups and backbone fragmentation | [1] |

| - | ~473 | Degradation of the polymer backbone | [1] |

| - | ~520 | Carbonization of the molecule backbone |

Note: The data is compiled from studies using different batches and forms of PHMB, which may account for variations in reported temperatures.

Stability at Lower Temperatures

Under accelerated aging conditions, PHMB has demonstrated significant stability. It is stable when heated at 54 ± 2°C for 14 days, from which an ambient shelf-life of at least two years is derived[1]. Furthermore, a forced degradation study involving heating an aqueous solution at 80°C for 24 hours showed only a 2% decrease in PHMB concentration, indicating considerable resistance to thermal degradation under these conditions.

Potential Degradation Byproducts

Upon complete combustion, the thermal decomposition of PHMB can lead to the formation of several hazardous byproducts. Analysis of the distinct degradation stages suggests a sequential release of different chemical moieties.

Table 2: Potential Thermal Degradation Byproducts of PHMB

| Degradation Stage | Identified/Suspected Byproducts | Source of Information |

|---|---|---|

| Initial Decomposition | Guanidine, Chloride | TGA studies[1] |

| Incomplete Combustion | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Ammonia (NH3), Halogens, Halogen acids, Carbonyl halides (trace amounts) | Safety Data Sheets |

| Final Residue | Graphite and Carbon Nitride | TGA studies[1] |

Experimental Protocols

The characterization of the thermal degradation profile of PHMB relies on standard thermal analysis techniques. The following sections detail the methodologies cited in the literature.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to quantify the mass loss of a material as a function of temperature.

-

Objective: To determine the temperature ranges and quantify the mass loss associated with the different stages of thermal decomposition of PHMB.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace with programmable temperature control.

-

Sample Preparation: The PHMB sample, typically in solid powder form, is weighed into an appropriate sample pan (e.g., alumina or platinum).

-

Typical Experimental Parameters:

-

Heating Rate: 10 K/min (or 10 °C/min)[1].

-

Temperature Program: Heating from ambient temperature up to 800-1000 °C.

-

Atmosphere: Inert gas (e.g., Nitrogen) at a constant flow rate[1].

-

Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset temperatures and peak temperatures of decomposition stages.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events such as melting and glass transitions.

-

Objective: To identify thermal transitions, such as the glass transition temperature (Tg) and melting point (Tm), of PHMB.

-

Methodology: A weighed sample of PHMB is placed in a DSC pan, and an empty pan is used as a reference. Both pans are subjected to a controlled temperature program.

-

Challenges and Observations: The analysis of PHMB by DSC presents challenges. For samples cast from aqueous solutions, the significant heat flow changes due to water loss can obscure other thermal transitions[1]. It has been observed that the glass transition temperature of PHMB shifts to a higher temperature after an initial heating cycle, which is attributed to degradation side-reactions like crosslinking[1][2]. This indicates that thermal degradation begins to occur at temperatures that might be used for DSC analysis, complicating the interpretation of the thermogram.

Visualizing Degradation and Workflows

Thermal Degradation Pathway of PHMB

The following diagram illustrates the logical sequence of events during the thermal decomposition of PHMB based on thermogravimetric analysis data.

Caption: Multi-stage thermal degradation of PHMB.

Experimental Workflow for Thermal Analysis

This diagram outlines a typical workflow for investigating the thermal stability of a polymer like PHMB.

Caption: Workflow for PAPB thermal characterization.

Conclusion

The thermal degradation of this compound (commercially known as PHMB) is a complex, multi-stage process that has been effectively characterized by thermogravimetric analysis. The material is relatively stable at ambient and moderately elevated temperatures but undergoes significant decomposition starting from approximately 205 °C. The degradation proceeds through the sequential loss of water, terminal groups, fragmentation of the biguanide units, and finally, carbonization of the polymer backbone. While TGA provides a clear picture of mass loss versus temperature, DSC analysis is complicated by sample hydration. For drug development and formulation scientists, this thermal profile underscores the importance of controlling high-temperature exposure during manufacturing and storage to maintain the integrity and efficacy of PHMB as a preservative or active ingredient. Further investigation using hyphenated techniques such as TGA-MS or Py-GC-MS would provide a more definitive identification of the evolved degradation products at each stage of decomposition.

References

In Vitro Cytotoxicity of Polyaminopropyl Biguanide on Various Human Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyaminopropyl biguanide (PAPB), a polymeric biguanide, has garnered interest for its antimicrobial properties. This technical guide provides an in-depth analysis of its in vitro cytotoxic effects on various human cell lines. A critical point of clarification is the distinction between the chemical entity this compound (PAPB), which has a propyl (C3) chain, and the cosmetic ingredient often labeled "this compound," which is typically polyhexamethylene biguanide (PHMB), containing a hexyl (C6) chain. This document focuses on the cytotoxicity of the C3 compound, PAPB.

Data compiled from multiple studies consistently demonstrates that PAPB exhibits significantly lower cytotoxicity towards human cell lines compared to its close analog, PHMB. This guide summarizes the available quantitative data, details the experimental methodologies employed in these assessments, and visualizes the key experimental workflows. While information on the specific signaling pathways affected by PAPB is limited, this guide presents the current understanding and highlights areas for future research.

Quantitative Cytotoxicity Data

The cytotoxic effects of PAPB have been evaluated on several human and murine cell lines. The following tables summarize the key quantitative findings from the available literature.

Table 1: Cytotoxicity of this compound (PAPB) on Human Keratinocytes (HaCaT cells)

| Concentration (% v/v) | Exposure Time (hours) | Cell Viability/Effect | Citation |

| 0.05 | 24 | Moderate cytotoxicity | [1] |

| 0.1 | 24 | High cytotoxicity | [1] |

| up to 0.1 | 72 | Non-cytotoxic | [1] |

| ≥ 0.25 | 24 | Highly cytotoxic | [1] |

Table 2: Cytotoxicity of this compound (PAPB) on Murine Fibroblasts (L929 cells)

| Concentration (% v/v) | Exposure Time (hours) | Cell Viability/Effect | Citation |

| up to 0.1 | 24 | No cytotoxic effect | [1] |

| 0.05 | 72 | Weak cytotoxic effect | [1] |

| 0.1 | 72 | Weak cytotoxic effect | [1] |

| ≥ 0.25 | 24 | Highly cytotoxic | [1] |

Table 3: Comparative Cytotoxicity of Polyhexamethylene Biguanide (PHMB) on Various Cell Lines (for reference)

| Cell Line | Assay | Exposure Time (hours) | IC50 (µg/mL) | Citation |

| HepG2 (Human hepatocellular carcinoma) | Neutral Red | 3 | 20–25 | [1][2] |

| HepG2 (Human hepatocellular carcinoma) | MTT | Not Specified | 80 | [1][2] |

| Neuro-2A (Mouse neural cells) | MTT | Not Specified | 160 | [1][2] |

| Caco-2 (Human colon adenocarcinoma) | MTT | Not Specified | 160 | [1][2] |

Experimental Protocols

The majority of in vitro cytotoxicity studies for PAPB and related compounds are conducted in accordance with the ISO 10993-5 standard for the biological evaluation of medical devices. The primary assays used are cell viability assays that measure metabolic activity or membrane integrity.

Cell Culture

-

Cell Lines: Human keratinocytes (HaCaT) and murine fibroblasts (L929) are commonly used.[3][4][5]

-

Culture Media: Specific media such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI 1640, supplemented with fetal bovine serum (FBS) and antibiotics, are used to maintain cell cultures.

-

Incubation Conditions: Cells are typically maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

The general workflow for assessing cytotoxicity involves exposing cultured cells to various concentrations of the test compound (PAPB) and then measuring cell viability after a defined incubation period.

3.2.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate and incubate to allow for cell attachment.

-

Treat cells with varying concentrations of PAPB for the desired exposure time (e.g., 24 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

3.2.2 Neutral Red Uptake Assay

This assay assesses cell membrane integrity. Viable cells take up the neutral red dye and store it in their lysosomes. Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.

-

Procedure:

-

Seed and treat cells with PAPB as described for the MTT assay.

-

Incubate the cells with a medium containing neutral red dye.

-

Wash the cells to remove excess dye.

-

Extract the dye from the viable cells using a destaining solution.

-

Measure the absorbance of the extracted dye at a specific wavelength (around 540 nm).

-

Calculate cell viability relative to the untreated control.

-

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: General workflow for assessing the in vitro cytotoxicity of PAPB.

Logical Relationship of PAPB vs. PHMB Cytotoxicity

Caption: Comparative cytotoxicity of PAPB and PHMB on human cell lines.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways involved in PAPB-induced cytotoxicity are not well-elucidated in the available literature. However, studies on the closely related PHMB provide some insights that may be relevant for future investigations into PAPB.

For PHMB, it has been suggested that at cytotoxic concentrations, cell death occurs primarily through necrosis rather than apoptosis. This is characterized by a loss of cell membrane integrity.[2] In studies involving lung cells, PHMB has been shown to induce inflammatory responses via the NF-κB signaling pathway .[2][6] This involves the degradation of IκB-α and the subsequent accumulation of nuclear p65, leading to the secretion of pro-inflammatory cytokines like TNF-α.[2][6]

It is important to emphasize that these findings are for PHMB, and further research is required to determine if PAPB acts through similar or different pathways. The significantly lower cytotoxicity of PAPB suggests that there may be key differences in their molecular interactions with human cells.

Conclusion and Future Directions

The available in vitro data clearly indicate that this compound (PAPB) is significantly less cytotoxic to human keratinocytes and fibroblasts than polyhexamethylene biguanide (PHMB). This suggests a more favorable biocompatibility profile for PAPB in applications where it may come into contact with human tissues.

However, there are notable gaps in the current understanding of PAPB's biological effects. Future research should focus on:

-

Determining IC50 values for PAPB across a broader range of human cell lines to provide more precise quantitative data for risk assessment.

-

Elucidating the specific signaling pathways involved in PAPB-induced cytotoxicity, if any, at higher concentrations. This would provide a more complete understanding of its mechanism of action.

-

Conducting studies on more complex in vitro models , such as 3D tissue models, to better predict the in vivo effects of PAPB.

A deeper understanding of the cytotoxic profile and molecular mechanisms of PAPB will be crucial for its safe and effective use in various scientific and developmental applications.

References

- 1. cir-safety.org [cir-safety.org]

- 2. cir-safety.org [cir-safety.org]

- 3. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of this compound and polyhexamethylene biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cir-safety.org [cir-safety.org]

Biocompatibility of Polyaminopropyl Biguanide (PAPB) for In Vivo Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyaminopropyl Biguanide (PAPB), also widely known in scientific literature as Polyhexamethylene Biguanide (PHMB), is a potent cationic antiseptic with a broad spectrum of antimicrobial activity. Its application in medical devices, wound care, and pharmaceutical formulations necessitates a thorough evaluation of its biocompatibility to ensure patient safety. This technical guide provides a comprehensive overview of the in vivo biocompatibility assessment of PAPB, summarizing key toxicological endpoints, detailing experimental methodologies, and illustrating relevant biological pathways. The information presented herein is intended to guide researchers and drug development professionals in designing and interpreting biocompatibility studies for PAPB-containing medical products.

Introduction to this compound (PAPB/PHMB)

PAPB is a polymer with repeating biguanide units linked by hexamethylene hydrocarbon chains.[1] Its primary mode of antimicrobial action involves disruption of bacterial cell membranes.[2] While effective as an antiseptic, its interaction with mammalian cells and tissues is a critical aspect of its safety profile. Biocompatibility evaluation is typically conducted following the framework of international standards, primarily the ISO 10993 series.[3][4]

Key Biocompatibility Endpoints and Data Summary

A comprehensive biocompatibility assessment of PAPB involves evaluating its potential to cause adverse effects at the cellular and systemic levels. The following sections summarize key endpoints and present available quantitative data in a structured format.

Cytotoxicity

Cytotoxicity assays are foundational in vitro tests to assess the toxicity of a material at the cellular level. For PAPB, cytotoxicity is concentration-dependent and varies between cell types.

| Test Parameter | Cell Line | Concentration | Exposure Time | Observation | Reference |

| Cell Viability | L929 (murine fibroblasts) | Up to 0.1% v/v | 24 h | No cytotoxic effect detected. | [5] |

| Cell Viability | L929 (murine fibroblasts) | 0.05% - 0.1% v/v | 72 h | Weak cytotoxic effect observed. | [5] |

| Cell Viability | HaCaT (human keratinocytes) | 0.05% v/v | 24 h | Moderate cytotoxicity. | [5] |

| Cell Viability | HaCaT (human keratinocytes) | 0.1% v/v | 24 h | High cytotoxicity. | [5] |

| Cell Viability | HaCaT (human keratinocytes) | Up to 0.1% v/v | 72 h | Classified as non-cytotoxic. | [5] |

| Cell Viability | HaCaT and L929 | Not specified | 24 h and 72 h | Survival rate never exceeded 27%. | [5] |

| Cell Viability | A549 (human lung carcinoma) | >10 μg/mL | Not specified | Decreased viability. | [3] |

Dermal Irritation and Sensitization

These tests evaluate the potential of PAPB to cause local skin reactions upon contact.

| Endpoint | Species | Concentration/Dose | Observation | Reference |

| Skin Sensitization | Animal studies | >1.2% | Moderate to strong sensitizer. | [6] |

| Skin Sensitization | Animal studies | 2.0% | Could cause skin sensitization. | [6] |

| Contact Allergy | Human | 2.0% (patch test) | 1.1% of patients showed positive reactions. | [6] |

Systemic Toxicity

Systemic toxicity studies assess the potential for adverse effects in tissues and organs distant from the site of contact.

| Study Type | Species | Route of Administration | Dose/Concentration | Key Findings | NOAEL/LOAEL | Reference |

| 104-week oral toxicity | Rat | Diet | Up to 2000 ppm | No treatment-related effects. | NOAEL: 36 mg/kg bw/day (male), 45 mg/kg bw/day (female) | [5] |

| Oral toxicity | Not specified | Not specified | Not specified | Not specified | NOAEL: 3.1 mg/kg/day (based on oral absorption of 8.5%) | [5] |

Genotoxicity

Genotoxicity assays evaluate the potential of a substance to damage genetic material.

The available literature indicates that PAPB is generally considered non-genotoxic. However, specific quantitative data from standardized genotoxicity assays were not prominently available in the reviewed sources. Standard tests like the Ames test and in vivo micronucleus assay are recommended.

Hemocompatibility

Hemocompatibility testing is crucial for any material or device that will come into contact with blood. It assesses effects on blood cells and the coagulation cascade.

Specific quantitative in vivo data for PAPB on hemolysis, coagulation, platelet activation, and complement activation were not found in the reviewed literature. It is recommended that these endpoints be evaluated according to ISO 10993-4 guidelines.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of biocompatibility studies. The following are outlines of key experimental protocols based on ISO 10993 standards.

In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

This test evaluates the general toxicity of PAPB on cultured cells.

-

Cell Culture: L929 murine fibroblasts or other appropriate cell lines are cultured to a sub-confluent monolayer in a suitable medium.

-

Test Article Preparation: A solution of PAPB at various concentrations is prepared. For solid materials, an extract is prepared according to ISO 10993-12.

-

Exposure: The cell culture medium is replaced with the PAPB solution or extract. Control groups include a negative control (culture medium only) and a positive control (a known cytotoxic substance).

-

Incubation: Cells are incubated for a defined period, typically 24 to 72 hours.

-

Assessment of Cytotoxicity: Cell viability is assessed using a quantitative method, such as the MTT assay, which measures mitochondrial activity. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

Skin Sensitization: Murine Local Lymph Node Assay (LLNA) (Based on ISO 10993-10)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of chemicals.

-

Animal Model: Typically, CBA/Ca or CBA/J mice are used.

-

Test Substance Application: A solution of PAPB at different concentrations in a suitable vehicle is applied to the dorsal surface of each ear of the test animals for three consecutive days. Control groups receive the vehicle only.

-

Proliferation Assessment: On day 5, a solution of ³H-methyl thymidine or another proliferation marker is injected intravenously.

-

Lymph Node Excision: After a set time, the draining auricular lymph nodes are excised and pooled for each animal.

-

Measurement of Proliferation: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured by scintillation counting.

-

Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the control group. An SI of 3 or greater is typically considered a positive result for sensitization.

Acute Systemic Toxicity (Based on ISO 10993-11)

This test assesses the potential for systemic adverse effects after a single exposure to PAPB.

-

Animal Model: Mice or rats are commonly used.

-

Test Article Preparation: An extract of the PAPB-containing material is prepared using both polar (e.g., saline) and non-polar (e.g., vegetable oil) solvents as per ISO 10993-12.

-

Administration: A single dose of the extract is injected intravenously or intraperitoneally into a group of animals (typically 5 per group). Control groups receive the solvent only.

-

Observation: Animals are observed for signs of toxicity immediately after injection and at regular intervals (e.g., 4, 24, 48, and 72 hours). Observations include changes in skin and fur, eyes, respiratory and circulatory systems, and behavior. Body weights are also recorded.

-

Endpoint: The primary endpoint is mortality and the observation of any signs of systemic toxicity.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Bacterial Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon are used (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of PAPB on a minimal agar plate containing a trace amount of histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Genotoxicity: In Vivo Micronucleus Test (Based on OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in vivo.

-

Animal Model: Typically, mice are used.

-

Administration: Animals are exposed to PAPB, usually via the route most relevant to human exposure, at several dose levels.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

Slide Preparation: Smears are prepared and stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

-

Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

-

Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the control group indicates genotoxic potential.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological effects of PAPB is crucial for a comprehensive risk assessment.

PAPB-Induced NF-κB Signaling Pathway

In vitro studies have shown that PAPB can induce inflammatory responses through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a central regulator of inflammation. The exact upstream mechanism of how PAPB initiates this cascade is not fully elucidated in the available literature, but it is known to involve the degradation of IκB-α and the nuclear translocation of the p65 subunit.[3]

General Experimental Workflow for In Vivo Biocompatibility Assessment

The following diagram illustrates a typical workflow for the in vivo biocompatibility assessment of a PAPB-containing medical device.

Conclusion and Recommendations

The available data suggest that this compound (PAPB/PHMB) exhibits a dose-dependent toxicity profile. While generally considered non-genotoxic, it can cause cytotoxicity at higher concentrations and has the potential for skin sensitization. Systemic toxicity appears to be low, particularly via the dermal route.

For a complete in vivo biocompatibility assessment of a novel PAPB-containing medical product, it is imperative to conduct a comprehensive set of tests as guided by a thorough risk assessment according to ISO 10993-1. Specifically, further investigation into the hemocompatibility of PAPB is warranted, as this is a data gap in the current publicly available literature. Additionally, elucidation of the precise molecular initiating event in the PAPB-induced NF-κB activation would provide a more complete understanding of its inflammatory potential. By following standardized protocols and carefully interpreting the data, researchers and developers can ensure the safe use of PAPB in a variety of in vivo applications.

References

- 1. cir-safety.org [cir-safety.org]

- 2. biorxiv.org [biorxiv.org]

- 3. In vitro inflammatory effects of polyhexamethylene biguanide through NF-κB activation in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutagenicity and genotoxicity assessment of a new biopreservative product rich in Enterocin AS-48 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cir-safety.org [cir-safety.org]

- 6. Contact allergy to polyhexamethylene biguanide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for the Polyaminopropyl Biguanide (PAPB) Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyaminopropyl Biguanide (PAPB) is a polymer with biocidal properties, belonging to the biguanide family. It is crucial to distinguish PAPB from its more commonly studied analogue, Polyhexamethylene Biguanide (PHMB). While both are cationic antiseptics, their efficacy and toxicological profiles differ significantly, which can be attributed to the length of the hydrocarbon spacer between the biguanide units.[1][2][3][4] PAPB features a three-carbon (propyl) linker, whereas PHMB has a six-carbon (hexyl) linker.[1][4][5] This subtle structural difference can lead to dramatic changes in their biological activity.[2][3]

Quantum chemical calculations offer a powerful in-silico approach to elucidate the electronic structure, reactivity, and geometric properties of molecules like PAPB at the atomic level.[6][7][8] By employing methods such as Density Functional Theory (DFT) and Hartree-Fock (HF), researchers can predict a range of molecular descriptors that are invaluable for understanding structure-activity relationships, guiding new molecular design, and interpreting experimental data.[9][10][11][12]

This technical guide outlines a comprehensive computational workflow for conducting quantum chemical calculations on the PAPB structure. It details the theoretical background, computational methodologies, data presentation strategies, and experimental protocols for validation, providing a robust framework for researchers in drug development and materials science.

Theoretical Background

Quantum chemical calculations aim to solve the time-independent, non-relativistic Schrödinger equation for a given molecular system. Due to the complexity of many-electron systems, exact solutions are not feasible, necessitating the use of approximation methods.

-

Hartree-Fock (HF) Method: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[13] It treats electron-electron repulsion in an average way, neglecting electron correlation.[9] While computationally less expensive, its accuracy can be limited.[12]

-

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic energy based on the electron density rather than the complex wavefunction.[9] It includes an approximation for the exchange-correlation energy, which accounts for electron correlation effects, generally leading to higher accuracy than HF for many systems.[9][10] The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations.

Proposed Computational Workflow

A systematic workflow is essential for obtaining reliable and reproducible results from quantum chemical calculations. The following diagram and detailed steps outline a proposed workflow for the theoretical study of PAPB.

3.1. Step 1: Molecular Structure Definition The initial step is to build the 3D structure of the PAPB monomer and potentially small oligomers (e.g., dimer, trimer) to understand the effect of chain length. Standard molecular modeling software can be used for this purpose. Given the polymeric nature, appropriate end-capping groups (e.g., amino groups) should be considered.

3.2. Step 2: Geometry Optimization Geometry optimization is performed to find the lowest energy (most stable) conformation of the molecule.

-

Methodology: A common and reliable approach is to use DFT with a hybrid functional like B3LYP and a Pople-style basis set such as 6-31G(d).

-

Verification: A subsequent frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

3.3. Step 3: Calculation of Quantum Chemical Descriptors Once the optimized geometry is obtained, various electronic properties can be calculated.

-

Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles provide the fundamental 3D structure of the most stable conformation.

-

Mulliken Population Analysis: This analysis partitions the total electron density among the atoms, providing an estimate of partial atomic charges.[14][15][16][17] These charges are crucial for understanding electrostatic interactions and reactivity.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and can be related to the energy of the lowest electronic transition observable by UV-Vis spectroscopy.[18]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of the molecule.[19][20][21][22][23] It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, which is critical for predicting non-covalent interactions with biological targets.

Data Presentation

Quantitative data from the calculations should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Calculated Geometric Parameters for PAPB Monomer

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (biguanide) | e.g., 1.35 Å |

| C=N (biguanide) | e.g., 1.28 Å | |

| C-C (propyl) | e.g., 1.53 Å | |

| Bond Angle | N-C-N (biguanide) | e.g., 120.5° |

| C-C-C (propyl) | e.g., 112.1° |

| Dihedral Angle | C-N-C-N | e.g., 178.5° |

Table 2: Calculated Electronic Properties for PAPB Monomer

| Property | Atom(s) / Orbital | Calculated Value |

|---|---|---|

| Mulliken Charge | N (imine) | e.g., -0.45 e |

| N (amine) | e.g., -0.38 e | |

| C (biguanide) | e.g., +0.30 e | |

| HOMO Energy | e.g., -6.5 eV | |

| LUMO Energy | e.g., -1.2 eV |

| HOMO-LUMO Gap | | e.g., 5.3 eV |

Experimental Protocols for Validation

Experimental data is essential to validate and benchmark the results of quantum chemical calculations. The following standard techniques are proposed.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure, connectivity, and purity of the synthesized PAPB.

-

Methodology:

-

Dissolve a known quantity of the PAPB sample in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).[24]

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Assign the observed chemical shifts to the corresponding protons and carbons in the PAPB structure. The number of signals, their splitting patterns (for ¹H), and their integration values should be consistent with the proposed structure.[25][26]

-

The relative integration of end-group signals versus the repeating monomer unit can be used to estimate the number-average molecular weight (Mn).[27]

-

5.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the characteristic functional groups present in PAPB.

-

Methodology:

-

Prepare the sample, typically as a thin film on a salt plate (e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the infrared spectrum over the range of ~4000 to 400 cm⁻¹.

-

Identify the absorption bands corresponding to specific vibrations of functional groups.[28][29][30][31][32] For PAPB, key bands would include N-H stretching, C=N stretching, and C-H stretching from the propyl chain. These experimental frequencies can be compared with the calculated vibrational frequencies from the computational study.

-

5.3. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To measure the electronic absorption properties and compare them with the calculated HOMO-LUMO gap.

-

Methodology:

-

Prepare a dilute solution of PAPB in a UV-transparent solvent (e.g., water or ethanol).

-

Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

-

Identify the wavelength of maximum absorbance (λ_max).

-

The energy of the electronic transition can be calculated using the equation E = hc/λ_max. This experimental transition energy can be compared to the computationally predicted HOMO-LUMO energy gap, which corresponds to the π → π* transition in the biguanide chromophore.[18][33][34][35][36]

-

Logical Relationships and Applications

The calculated quantum chemical properties provide insights that are directly applicable to drug development and material science. The following diagram illustrates these connections.

Conclusion

This guide provides a comprehensive framework for the quantum chemical investigation of this compound. By following the proposed computational workflow, researchers can obtain detailed insights into the structural and electronic properties of PAPB. The calculated descriptors, when validated by the outlined experimental protocols, can significantly enhance the understanding of its structure-activity relationship. This knowledge is paramount for the rational design of new, more effective, and safer antimicrobial agents and for advancing the development of materials incorporating this polymer.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. Comparing two polymeric biguanides: chemical distinction, antiseptic efficacy and cytotoxicity of this compound and polyhexamethylene biguanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. anl.gov [anl.gov]

- 8. researchgate.net [researchgate.net]

- 9. bragitoff.com [bragitoff.com]

- 10. researchgate.net [researchgate.net]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 14. Mulliken [cup.uni-muenchen.de]

- 15. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 16. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 17. Mulliken population analysis in CASTEP [tcm.phy.cam.ac.uk]

- 18. Video: UV–Vis Spectroscopy: Molecular Electronic Transitions [jove.com]

- 19. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 20. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 21. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 22. MEP [cup.uni-muenchen.de]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. measurlabs.com [measurlabs.com]

- 25. researchgate.net [researchgate.net]

- 26. imc.cas.cz [imc.cas.cz]

- 27. pubs.acs.org [pubs.acs.org]

- 28. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 29. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. par.nsf.gov [par.nsf.gov]

- 32. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 33. UV visible spectroscopy ( electronic spectroscopy) | PPTX [slideshare.net]

- 34. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]

- 35. fiveable.me [fiveable.me]

- 36. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Oligomeric Distribution of Polyaminopropyl Biguanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyaminopropyl Biguanide (PAPB) is a potent cationic antiseptic and disinfectant belonging to the biguanide family. Its broad-spectrum antimicrobial activity against a wide range of bacteria and fungi has led to its extensive use in various applications, including personal care products, contact lens solutions, and industrial disinfection. The efficacy and safety of PAPB are intrinsically linked to its chemical structure, which is not a single molecule but rather a heterogeneous mixture of oligomers of varying lengths. This technical guide provides a comprehensive overview of the oligomeric distribution of PAPB, detailing the analytical methodologies for its characterization and its mechanism of action.

It is important to note that in cosmetic ingredient labeling (INCI), the name this compound is often used to refer to Polyhexamethylene Biguanide (PHMB). While structurally similar, this guide focuses on the characterization of polybiguanides in general, with specific examples that may be applicable to both.

Oligomeric Distribution of this compound: A Qualitative Overview

Commercial preparations of PAPB are polydisperse mixtures of polymeric biguanides. This means that a sample of PAPB contains a range of oligomers with different numbers of repeating biguanide units. The exact distribution of these oligomers can vary depending on the synthesis process and purification methods employed by the manufacturer. This variability in oligomer content can influence the material's antimicrobial efficacy, toxicity, and physical properties.

Table 1: Illustrative Oligomeric Data for a Related Polyguanide (PHMG)

| Parameter | Value |

| Number-Average Molecular Mass (Mn) | 571.7 |

| Weight-Average Molecular Mass (Mw) | 608.4 |

Data from a study on Polyhexamethylene Guanidine (PHMG) and is intended to be illustrative for a typical polyguanide oligomer mixture.

Experimental Protocols for Oligomer Characterization

The characterization of the oligomeric distribution of PAPB requires specialized analytical techniques capable of separating and identifying polymer chains of varying lengths. The following are key experimental protocols that can be employed.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust technique for the quantitative analysis of PAPB in various matrices.[1][2]

Sample Preparation:

-

For cosmetic samples, perform ultrasonic extraction of the sample in a suitable solvent.[1][2]

-

Centrifuge the extract at high speed to pellet insoluble components.[1][2]

-

Degrease the supernatant by liquid-liquid extraction with hexane.[1][2]

-

Filter the aqueous phase through a 0.22 μm millipore filter prior to injection.[1][2]

Chromatographic Conditions:

-

Column: Agilent Zorbax SB-C18 reversed-phase column (5 μm, 4.6 mm × 250 mm).[1][2]

-

Mobile Phase: An isocratic mixture of 0.02 mol/L ammonium acetate buffer (pH 4.8) and methanol (60:40).[1][2]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) monitoring at the wavelength of maximum absorbance for PAPB (approximately 235 nm).[1][2]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Oligomer Distribution